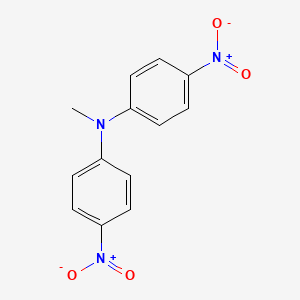
N-benzyl-1-ethyl-N-methyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-ethyl-N-methyl-4-piperidinamine, also known as benzethidine, is a synthetic compound that belongs to the class of piperidines. It was first synthesized in 1943 by a German chemist named W. Ludwig. Benzethidine has been of interest to researchers due to its potential applications in the field of medicine, particularly as an analgesic and a local anesthetic.
作用機序
Benzethidine is believed to exert its analgesic and anesthetic effects by inhibiting sodium channels in neurons. This inhibition prevents the influx of sodium ions into the cell, which in turn prevents the depolarization of the cell membrane and the generation of an action potential. This leads to a reduction in the transmission of pain signals to the brain, resulting in pain relief.
Biochemical and Physiological Effects:
Benzethidine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may contribute to its potential use in treating addiction. Benzethidine has also been found to have anti-inflammatory effects, which may contribute to its analgesic properties. In addition, it has been shown to have some cardiovascular effects, including a decrease in blood pressure and heart rate.
実験室実験の利点と制限
One advantage of N-benzyl-1-ethyl-N-methyl-4-piperidinamine for lab experiments is its relatively simple synthesis method. It can be synthesized using readily available starting materials and standard laboratory equipment. In addition, it has been shown to be effective in animal models, which suggests that it may have potential for further development as a therapeutic agent. However, one limitation of this compound is its potential for abuse and addiction, which may limit its use in clinical settings.
将来の方向性
There are a number of potential future directions for research on N-benzyl-1-ethyl-N-methyl-4-piperidinamine. One area of interest is its potential use in treating addiction to opioids and other drugs. Further research is needed to determine the safety and efficacy of this compound for this purpose. Another area of interest is its potential use as an analgesic and local anesthetic. More research is needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Finally, there is potential for the development of new analogs of this compound with improved therapeutic properties.
合成法
The synthesis of N-benzyl-1-ethyl-N-methyl-4-piperidinamine involves the reaction between benzyl chloride and N-ethyl-N-methyl-4-piperidone in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride. The yield of this compound can be improved by using a higher concentration of sodium hydroxide and a longer reaction time.
科学的研究の応用
Benzethidine has been studied for its potential use as an analgesic and a local anesthetic. It has been found to be effective in reducing pain in animal models, and its mechanism of action is believed to involve the inhibition of sodium channels in neurons. Benzethidine has also been investigated for its potential use in treating addiction to opioids and other drugs, as it has been shown to reduce withdrawal symptoms in animal models.
特性
IUPAC Name |
N-benzyl-1-ethyl-N-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-3-17-11-9-15(10-12-17)16(2)13-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQDRXMANLKJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[5-(3,5-dichlorophenyl)-2,4-dimethyl-3-furyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4953919.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzenesulfonate](/img/structure/B4953923.png)
![N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4953927.png)
![10-benzoyl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4953929.png)
![N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-thiophenecarboxamide)](/img/structure/B4953930.png)
![N~2~-(2-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953938.png)



![5-imino-6-{4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4953965.png)
![2-[(2-{[(4-methylphenyl)sulfonyl]amino}-4-nitrobenzoyl)amino]-4-nitrobenzoic acid](/img/structure/B4953979.png)
![3-{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}propanoic acid](/img/structure/B4953983.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953995.png)
